molecular formula C12H12INO B12999238 6-Ethyl-3-iodo-2-methylquinolin-4(1H)-one

6-Ethyl-3-iodo-2-methylquinolin-4(1H)-one

Cat. No.: B12999238
M. Wt: 313.13 g/mol
InChI Key: ZQGACJLFUUVTMS-UHFFFAOYSA-N
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Description

6-Ethyl-3-iodo-2-methylquinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-iodo-2-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Begin with a suitable quinoline precursor.

    Iodination: Introduce the iodine atom at the 3-position using reagents like iodine and a suitable oxidizing agent.

    Alkylation: Introduce the ethyl and methyl groups at the 6 and 2 positions, respectively, using alkyl halides and a base.

    Cyclization: Form the quinolin-4(1H)-one structure through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.

    Reduction: Reduction reactions could target the quinoline ring or the iodine substituent.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of deiodinated or hydrogenated products.

    Substitution: Formation of new quinoline derivatives with different substituents.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Materials Science: As a building block for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    6-Ethyl-2-methylquinolin-4(1H)-one: Lacks the iodine substituent.

    3-Iodo-2-methylquinolin-4(1H)-one: Lacks the ethyl group.

    6-Ethyl-3-iodoquinolin-4(1H)-one: Lacks the methyl group.

Uniqueness

6-Ethyl-3-iodo-2-methylquinolin-4(1H)-one is unique due to the specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the iodine atom, in particular, can make it a useful intermediate for further functionalization.

Properties

Molecular Formula

C12H12INO

Molecular Weight

313.13 g/mol

IUPAC Name

6-ethyl-3-iodo-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C12H12INO/c1-3-8-4-5-10-9(6-8)12(15)11(13)7(2)14-10/h4-6H,3H2,1-2H3,(H,14,15)

InChI Key

ZQGACJLFUUVTMS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=C(C2=O)I)C

Origin of Product

United States

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